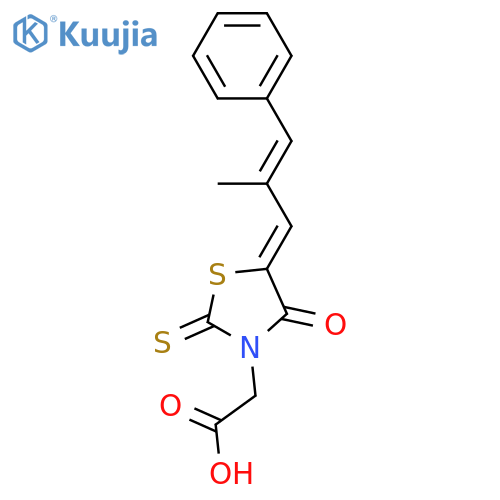

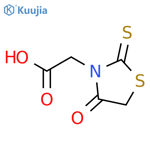

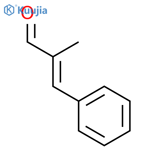

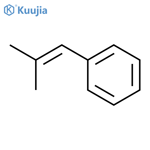

Development of efficient manufacturing process for active pharmaceutical ingredient epalrestat and its derivatives in continuous flow synthesis

,

Asian Journal of Chemistry,

2023,

35(1),

233-238